molecular formula C13H15NO3S3 B2866816 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 2176270-54-3

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No.: B2866816
CAS No.: 2176270-54-3
M. Wt: 329.45
InChI Key: BBBRWICWFYTFKD-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide (CAS 2176270-54-3) is a chemical compound of significant interest in medicinal chemistry and oncology research. With a molecular formula of C13H15NO3S3 and a molecular weight of 329.5 , this compound belongs to a class of molecules being explored for targeted cancer therapies. Recent scientific investigations into cyclopropanesulfonamide derivatives have highlighted their potential as novel inhibitors for treating resistant forms of non-small cell lung cancer (NSCLC), specifically those involving the EGFR C797S mutation . This mutation is a known mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors, and current research is focused on developing compounds that can overcome this challenge . The structural features of this molecule, including the cyclopropanesulfonamide group and the bithiophene system, are key to its interaction with biological targets. Researchers are employing this compound as a critical building block in the design and synthesis of new small-molecule inhibitors. Studies on related compounds suggest potential mechanisms of action include inducing cell cycle arrest and apoptosis in cancer cells . This product is intended for research purposes only, providing scientists with a high-quality material for drug discovery and development applications. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S3/c15-11(7-14-20(16,17)10-1-2-10)13-4-3-12(19-13)9-5-6-18-8-9/h3-6,8,10-11,14-15H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBRWICWFYTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.

    Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the bithiophene moiety, often through a nucleophilic substitution reaction.

    Cyclopropane Ring Formation: The cyclopropane ring is introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.

    Industry: The compound’s properties may be useful in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its sulfonamide and bithiophene moieties. These interactions may modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent Applications (2022) describe several cyclopropanesulfonamide derivatives with distinct heterocyclic substituents. Below is a comparative analysis:

Compound Key Substituent Molecular Weight (M+H) Retention Time (min) Notable Features
N-((1S,3R,4S)-3-ethyl-4-(7-methyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Pyrrolo-triazolo-pyrazine Not reported Not reported Nitrogen-rich heterocycle; potential kinase inhibition
N-((1S,3S,4R)-3-(2,3-dihydrodipyrrolo[2.3-b:2',3'-d]pyridin-1(6H)-yl)-4-ethylcyclopentyl)cyclopropanesulfonamide Dihydrodipyrrolopyridine 565 (M+H) 1.87 Extended π-system; chloro and tosyl groups enhance stability
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine with hydroxyethyl 418 (M+H) 1.67 Hydroxyethyl group improves aqueous solubility
Target Compound (N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide) Bithiophene ~386 (estimated) Not reported Thiophene conjugation; potential optoelectronic applications

Key Differences and Implications

Heterocyclic Systems :

  • The patent compounds use nitrogen-rich fused heterocycles (e.g., pyrrolo-triazolo-pyrazine), which likely target enzymatic active sites or allosteric pockets in therapeutic contexts . In contrast, the bithiophene group in the target compound suggests applications in organic electronics or materials science due to its extended π-conjugation and charge-transport properties.

Solubility and Bioavailability :

  • Hydroxyethyl groups in both the target compound and Example #19* () enhance hydrophilicity. However, the bithiophene moiety may reduce aqueous solubility compared to imidazo-pyrrolo-pyrazine derivatives, necessitating formulation adjustments .

Synthetic Complexity :

  • The target compound’s bithiophene synthesis likely involves Suzuki-Miyaura coupling or direct thiophene functionalization, whereas patent analogs require multi-step heterocyclic annulations (e.g., triazole formation in ).

Stability :

  • Cyclopropane rings in all compounds resist metabolic oxidation, but the bithiophene’s sulfur atoms may introduce susceptibility to oxidative degradation compared to nitrogen heterocycles .

Research Findings and Data Gaps

  • Pharmacokinetics : Patent analogs show moderate-to-high molecular weights (418–565 Da) and retention times (1.67–1.87 min), suggesting favorable logP profiles. The target compound’s estimated molecular weight (~386 Da) aligns with drug-like properties but requires experimental validation.
  • Electronic Properties : Bithiophene’s low bandgap (compared to nitrogen heterocycles) could make the target compound suitable for organic semiconductors, though this remains untested .
  • Biological Activity: No direct data exist for the target compound, but structurally related sulfonamides in the patents exhibit kinase inhibition (e.g., JAK/STAT pathways) .

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound notable for its potential biological activity. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its significance in medicinal chemistry and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a cyclopropane ring, a sulfonamide group, and a bithiophene moiety. The synthesis involves several key steps:

  • Formation of the Bithiophene Moiety : Achieved through coupling reactions of thiophene derivatives.
  • Introduction of the Hydroxyethyl Group : Typically involves nucleophilic substitution reactions.
  • Cyclopropane Ring Formation : Accomplished via cyclopropanation reactions using diazo compounds.
  • Sulfonamide Formation : Final step where the sulfonamide group is introduced.

These steps can be optimized for yield and purity in industrial settings, often utilizing continuous flow reactors for efficiency .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural features may allow it to modulate various biological pathways, potentially influencing cellular processes .

Anticancer Potential

Research indicates that bithiophene derivatives can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Preliminary data suggest that this compound could be investigated further for similar effects .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of sulfonamide derivatives. Some studies have indicated that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in neurodegenerative diseases .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated inhibition of bacterial growth in vitro for sulfonamide derivatives similar to this compound.
Study 2Anticancer PropertiesBithiophene derivatives showed significant cytotoxicity against various cancer cell lines.
Study 3NeuroprotectionSulfonamide compounds exhibited protective effects on neuronal cells under oxidative stress conditions.

Future Directions

Further research is warranted to explore the full biological potential of this compound. Key areas for investigation include:

  • In vivo studies to assess efficacy and safety profiles.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.

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